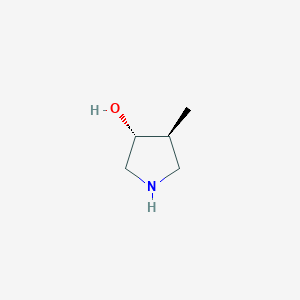

trans-4-Methylpyrrolidin-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H11NO |

|---|---|

Molecular Weight |

101.15 g/mol |

IUPAC Name |

(3R,4S)-4-methylpyrrolidin-3-ol |

InChI |

InChI=1S/C5H11NO/c1-4-2-6-3-5(4)7/h4-7H,2-3H2,1H3/t4-,5-/m0/s1 |

InChI Key |

PTYCBNUHKXMSSA-WHFBIAKZSA-N |

Isomeric SMILES |

C[C@H]1CNC[C@@H]1O |

Canonical SMILES |

CC1CNCC1O |

Origin of Product |

United States |

Synthetic Methodologies for Trans 4 Methylpyrrolidin 3 Ol

Stereoselective and Asymmetric Synthesis Approaches

The controlled installation of stereocenters is a cornerstone of modern organic synthesis. For trans-4-Methylpyrrolidin-3-ol, several strategies have been employed to achieve the desired stereochemistry, including the use of chiral auxiliaries, biocatalysis, organocatalysis, and decarboxylation routes from chiral precursors.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. acs.orgsigmaaldrich.comwikipedia.org Once the desired stereocenter is set, the auxiliary is removed. Common chiral auxiliaries for the synthesis of substituted pyrrolidines include oxazolidinones and pseudoephedrine. wikipedia.org

In the context of synthesizing pyrrolidine (B122466) derivatives, chiral N-acyloxazolidinones can be used as dipolarophiles in 1,3-dipolar cycloaddition reactions, where the oxazolidinone ring shields one face of the double bond, leading to a diastereoselective cycloaddition. researchgate.net Similarly, pseudoephedrine can be used to form chiral amides, and deprotonation at the α-position followed by reaction with an electrophile proceeds with high diastereoselectivity due to the directing effect of the methyl and hydroxyl groups of the auxiliary. wikipedia.org The resulting product can then be cyclized to form the pyrrolidine ring.

While direct examples for the synthesis of this compound using non-cycloaddition chiral auxiliary methods are not extensively documented, the principles of stereocontrol demonstrated with other substituted pyrrolidines are applicable. For instance, the alkylation of a chiral enolate derived from a pseudoephedrine amide could be a viable strategy to introduce the methyl group at the 4-position with high stereocontrol. nih.gov

Table 1: Chiral Auxiliary-Mediated Synthesis of Pyrrolidine Derivatives

| Chiral Auxiliary | Reaction Type | Key Features | Diastereomeric Ratio (d.r.) |

| (2'S)-Bornane-10,2-sultam | 1,3-Dipolar Cycloaddition | High diastereoselectivity, crystalline products | Not specified |

| (S,S)-(+)-Pseudoephedrine | Aziridine ring-opening | Controlled by chiral auxiliary on enolate | Matched and mismatched combinations observed |

| 4-Phenyloxazolidinone | Asymmetric Michael addition | High stereoselectivity | >90% de |

Biocatalytic Transformations and Enantioselective Aminations

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. nih.govnih.gov For the synthesis of chiral amines and alcohols, enzymes such as transaminases, alcohol dehydrogenases (ADHs), and ene-reductases (ERs) are particularly powerful. nih.gov

A potential biocatalytic approach to this compound could involve the stereoselective reduction of a corresponding 4-methylpyrrolidin-3-one precursor using an alcohol dehydrogenase. Ketoreductases (KREDs), a class of ADHs, are well-known for their ability to reduce ketones to chiral alcohols with high enantioselectivity. nih.gov

Another strategy involves the use of transaminases (TAs), which catalyze the transfer of an amino group from a donor to a ketone substrate. A transaminase-triggered cyclization has been reported for the synthesis of 2-substituted chiral pyrrolidines and piperidines from ω-chloroketones, achieving high enantiomeric excesses. This methodology could potentially be adapted for the synthesis of 3-amino-4-methylpyrrolidine, a precursor to the target compound.

While direct biocatalytic synthesis of this compound is not widely reported, the synthesis of all four stereoisomers of 4-methylheptan-3-ol using a one-pot, two-enzyme system of an ene-reductase and an alcohol dehydrogenase highlights the potential of biocatalysis for creating specific stereoisomers of chiral alcohols.

Table 2: Potential Biocatalytic Approaches for Pyrrolidinol Synthesis

| Enzyme Class | Reaction Type | Substrate Type | Key Advantage |

| Alcohol Dehydrogenase (ADH/KRED) | Ketone reduction | 4-Methylpyrrolidin-3-one | High enantioselectivity for alcohol formation |

| Transaminase (TA) | Reductive amination/cyclization | ω-haloketone | Enantioselective formation of chiral amines |

| Ene-Reductase (ER) & ADH | Sequential reduction | α,β-unsaturated ketone | Control over two stereocenters |

Organocatalytic Methods

Organocatalysis employs small organic molecules to catalyze chemical reactions. Proline and its derivatives are prominent organocatalysts, often used to activate substrates through the formation of enamine or iminium ion intermediates. These catalysts have been successfully applied to a variety of asymmetric reactions, including aldol (B89426), Mannich, and Michael reactions.

For the synthesis of substituted pyrrolidines, organocatalytic methods can be employed to set the stereochemistry of key intermediates. For example, a proline-catalyzed asymmetric Michael addition of an aldehyde to a nitroalkene can establish two contiguous stereocenters, which can then be elaborated to the pyrrolidine ring.

While a direct organocatalytic synthesis of this compound is not prominently described, the synthesis of various substituted pyrrolidines using organocatalysis suggests potential pathways. For instance, an organocatalytic asymmetric aldol reaction could be envisioned to create the β-hydroxy carbonyl moiety, which could then be converted to the pyrrolidinol through a series of transformations.

Decarboxylation-Based Routes from Chiral Precursors

The decarboxylation of amino acids provides a direct route to chiral amines. Hydroxyproline (B1673980), a readily available chiral building block, is an attractive starting material for the synthesis of substituted pyrrolidinols. The decarboxylation of trans-4-hydroxy-L-proline can be promoted by enones, providing access to (R)-pyrrolidin-3-ol. acs.orgresearchgate.net This method offers a scalable and efficient pathway to the pyrrolidinol core. researchgate.net

A sequential oxidative radical decarboxylation-alkylation of hydroxyproline derivatives has also been reported to afford 2-substituted 4-hydroxypyrrolidines with high stereoselectivity. acs.org While this method targets the 2-position, it demonstrates the utility of decarboxylation in functionalizing the pyrrolidine ring. The decarboxylation of N-methyl-4-hydroxyproline is another potential route to N-methyl-pyrrolidin-3-ol. nih.gov The conditions for decarboxylation, such as temperature and the presence of other reagents, can influence the efficiency of the reaction. researchgate.net

Table 3: Decarboxylation of Proline Derivatives

| Starting Material | Method | Product | Key Features |

| trans-4-Hydroxy-L-proline | Enone-promoted decarboxylation | (R)-Pyrrolidin-3-ol hydrochloride | Scalable, flow-chemistry compatible |

| Hydroxyproline derivatives | Oxidative radical decarboxylation-alkylation | 2-Alkyl-4-hydroxypyrrolidines | High stereoselectivity |

| L-Proline | Thermal decarboxylation in the presence of ketones | Pyrrolidine | Classic method |

Classical and Novel Ring Construction Reactions

The construction of the pyrrolidine ring itself is a critical step in the synthesis of this compound. 1,3-Dipolar cycloaddition reactions are a powerful tool for this purpose, allowing for the formation of the five-membered ring with good stereochemical control.

1,3-Dipolar Cycloaddition Reactions and Stereochemical Control

The 1,3-dipolar cycloaddition between an azomethine ylide and a dipolarophile is a highly efficient method for the synthesis of pyrrolidines. wikipedia.orgnih.gov The stereochemical outcome of this reaction can be controlled by the geometry of the dipole and the dipolarophile, as well as by the use of chiral catalysts or auxiliaries. researchgate.net

Azomethine ylides can be generated in situ from various precursors, including the condensation of an α-amino acid with an aldehyde. The stereochemistry of the resulting pyrrolidine is influenced by the stereochemistry of the α-amino acid and the geometry of the dipolarophile. The reaction is generally concerted and suprafacial, meaning the stereochemistry of the alkene is transferred to the product.

For the synthesis of trans-3,4-disubstituted pyrrolidines, the use of a trans-alkene as the dipolarophile is typically required. The relative stereochemistry at the 2- and 5-positions of the pyrrolidine ring is controlled by the geometry of the azomethine ylide.

A practical large-scale synthesis of a related pyrrolidinol utilized an asymmetric 1,3-dipolar cycloaddition as the key step. acs.orgresearchgate.net The reaction between an achiral azomethine ylide precursor and a chiral dipolarophile equipped with a camphorsultam auxiliary afforded the desired trans-disubstituted pyrrolidine with high diastereoselectivity. acs.orgresearchgate.net This approach demonstrates the power of 1,3-dipolar cycloadditions in constructing highly functionalized and stereochemically defined pyrrolidines.

Table 4: 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis

| Dipole Precursor | Dipolarophile | Catalyst/Auxiliary | Key Features |

| N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine | (E)-3-benzyloxypropenoyl-(2'S)-bornane-10,2-sultam | None (chiral auxiliary) | High diastereoselectivity for trans product |

| α-Amino acid ester and aldehyde | Various alkenes | Metal catalysts (e.g., Ag, Cu) | Enantioselective control |

| N-Alkyl glycinate | α,β-Unsaturated ester | Lewis acids | Control of regioselectivity |

Intramolecular Cyclization Reactions

Intramolecular cyclization represents a powerful strategy for forming the five-membered pyrrolidine ring. These reactions construct the heterocyclic system by forming a bond between two atoms within the same molecule.

One such approach involves the diastereoselective cyclization of chiral 2-acyl-3-allyl-perhydro-1,3-benzoxazines, which can be triggered in the presence of Lewis acids. researchgate.net This method leads to the formation of cis-3,4-disubstituted 3-hydroxypyrrolidines after subsequent chemical transformations. researchgate.net Another key strategy is the intramolecular aza-Michael cyclization, which is considered an effective alternative for pyrrolidine synthesis. researchgate.net The development of methods for the N-heterocyclization of primary amines with diols, catalyzed by an Iridium complex, has also provided a route to various five-, six-, and seven-membered cyclic amines. organic-chemistry.org

Regio- and Stereospecific Epoxide Ring Opening Reactions

The ring-opening of epoxides is a classic and highly effective method for introducing functionality with precise stereochemical control. For the synthesis of trans-substituted pyrrolidinols, this reaction is particularly advantageous. The mechanism is typically an SN2 reaction, which dictates both where the incoming nucleophile attacks (regioselectivity) and the resulting 3D arrangement of the atoms (stereospecificity). youtube.comyoutube.com

In basic or neutral conditions with a strong nucleophile, the reaction is sterically controlled. youtube.com The nucleophile preferentially attacks the less-substituted carbon of the epoxide ring. youtube.com This process occurs via an SN2 mechanism, which leads to an inversion of the stereochemistry at the site of attack. youtube.com This stereospecificity is a known characteristic of epoxide ring-opening reactions. youtube.com

A synthetic route toward the related compound, (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, exemplifies this strategy. The synthesis begins with an asymmetric Sharpless epoxidation, followed by the opening of the resulting epoxide with a cyanide nucleophile. researchgate.net This sequence establishes the required stereocenters, which are then carried through to the final pyrrolidinol structure. researchgate.net

Key Principles of Epoxide Ring Opening:

| Condition | Nucleophile Type | Site of Attack | Stereochemistry |

| Basic/Neutral | Strong | Less substituted carbon | Inversion (SN2) |

| Acidic | Weak | More substituted carbon (carbocation-like transition state) | Inversion (SN2) |

Michael Addition Reactions in Pyrrolidine Ring Formation

Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction that can be ingeniously applied to the construction of the pyrrolidine skeleton. This method often involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).

One highly effective strategy is the organocatalytic enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates. rsc.org This reaction sequence proceeds to form 5-alkyl-substituted pyrrolidine-3-carboxylic acids with high levels of stereocontrol. rsc.org For instance, 5-methylpyrrolidine-3-carboxylic acid has been synthesized in two steps with a high enantiomeric excess. rsc.org Subsequent chemical modifications can then be used to arrive at the target this compound. The intramolecular aza-Michael reaction is also noted as a viable pathway for pyrrolidine synthesis. researchgate.net

Table 1: Enantioselectivity in a Michael Addition Approach

| Product | Enantiomeric Excess (ee) |

|---|---|

| 5-methylpyrrolidine-3-carboxylic acid | 97% |

Data sourced from an organocatalytic enantioselective Michael addition of a 4-alkyl-substituted 4-oxo-2-enoate with a nitroalkane. rsc.org

Scalability and Process Efficiency in this compound Synthesis

Moving from a laboratory-scale synthesis to industrial production requires methodologies that are not only high-yielding but also efficient, safe, and cost-effective. Several synthetic routes for pyrrolidine derivatives have been developed with scalability in mind.

A patented process for the industrial-scale preparation of the related compound (3R)-1-methylpyrrolidin-3-ol demonstrates high efficiency. google.com This method involves the reaction of (3R)-pyrrolidin-3-ol with formaldehyde (B43269) and hydrogen over a platinum-on-carbon catalyst, followed by a purification sequence. google.com The process achieves high yields and purities, making it suitable for large-scale manufacturing. google.com

Table 2: Industrial Scale Synthesis of (3R)-1-Methylpyrrolidin-3-ol

| Parameter | Result |

|---|---|

| Starting Material | (3R)-pyrrolidin-3-ol |

| Yield | 86% - 89% |

| Purity | 96.5% - 97.7% |

Data from a patented industrial process. google.com

Furthermore, other synthetic strategies have shown promise for scalability. A 1,3-dipolar cycloaddition method was successfully adapted for a large-scale synthesis of a related pyrrolidinol. researchgate.net Additionally, a one-pot procedure involving a photo-promoted ring contraction of pyridine (B92270) followed by N-protection has been scaled to produce gram quantities of a pyrrolidine derivative. nih.gov

Reactivity and Derivatization Strategies of Trans 4 Methylpyrrolidin 3 Ol

Role as a Chiral Building Block in Organic Synthesis

The enantiopure forms of trans-4-methylpyrrolidin-3-ol and its closely related analogs are highly valued as chiral building blocks. The fixed trans stereochemistry between the C-3 hydroxyl and C-4 methyl groups provides a rigid scaffold that can be used to control the stereochemical outcome of subsequent reactions. This has been effectively demonstrated in the synthesis of various biologically active molecules.

For instance, trans-3,4-disubstituted pyrrolidines, which share the core structure of this compound, are instrumental in the asymmetric synthesis of enantiopure bioactive pyrrolidines. researchgate.netresearchgate.net These scaffolds have been utilized in the preparation of glycosidase inhibitors, where the pyrrolidine (B122466) ring mimics the oxocarbenium ion transition state of glycoside hydrolysis. researchgate.netresearchgate.net The synthesis often involves asymmetric 1,3-dipolar cycloadditions of chiral azomethine ylides to achieve high diastereoselectivity. researchgate.netresearchgate.net

Furthermore, derivatives such as (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol have been employed in the synthesis of novel nucleoside analogs. researchgate.net In these applications, the pyrrolidine moiety serves as a sugar mimic, and the hydroxyl and amino groups provide convenient handles for attaching nucleobases and other functional groups. One synthetic approach involved the cleavage of an N-phenylethyl group and the introduction of a nucleobase-bearing amidic chain in a one-pot procedure using bromoacetyl bromide. researchgate.net

The utility of these chiral pyrrolidinols is summarized in the following table, highlighting their application in the synthesis of complex molecules.

| Chiral Pyrrolidinol Derivative | Synthetic Application | Reference |

| (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol | Synthesis of glycosidase inhibitors | researchgate.netresearchgate.net |

| (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol | Synthesis of novel nucleoside analogs | researchgate.net |

| Chiral trans-3,4-dihydroxypyrrolidine | Synthesis of enantiopure dendrimers |

Nucleophilic Reactivity of Amino and Hydroxyl Groups

The synthetic versatility of this compound is largely due to the distinct nucleophilic character of its secondary amino and secondary hydroxyl groups. These functional groups can be selectively or simultaneously derivatized to introduce a wide range of substituents, thereby modulating the molecule's physical, chemical, and biological properties.

The secondary amine is a potent nucleophile and a moderately strong base. It readily participates in N-alkylation, N-acylation, and reductive amination reactions. For example, the synthesis of 1-methylpyrrolidin-3-ol, a key intermediate for certain pharmaceuticals, is often achieved through the reductive amination of a 3-hydroxypyrrolidine precursor with formaldehyde (B43269) in the presence of a metal catalyst like palladium on carbon. google.com The reaction proceeds by the formation of an iminium ion intermediate, which is then reduced to the tertiary amine.

The hydroxyl group, while a weaker nucleophile than the amine, can be derivatized through various reactions such as etherification, esterification, and protection. For instance, in multi-step syntheses, it is common to protect the hydroxyl group as a silyl (B83357) ether or a benzyl (B1604629) ether to prevent its interference in subsequent reaction steps. researchgate.net The conversion of a cis-hydroxypiperidinol to its trans-isomer has been accomplished through a sequence of tritylation of the hydroxyl group, followed by mesylation, an SN2 reaction with sodium acetate (B1210297) (inverting the stereocenter), and subsequent deprotection steps. researchgate.net

The following table summarizes common derivatization reactions for the amino and hydroxyl groups of pyrrolidin-3-ol derivatives.

| Functional Group | Reaction Type | Reagents and Conditions | Product |

| Amino | Reductive Amination | Formaldehyde, H₂, Pd/C | N-methylated pyrrolidine |

| Amino | N-Alkylation | Alkyl halide, Base | N-alkylated pyrrolidine |

| Amino | N-Acylation | Acyl chloride, Base | N-acylated pyrrolidine |

| Hydroxyl | O-Silylation | Silyl chloride, Imidazole | Silyl ether |

| Hydroxyl | O-Benzylation | Benzyl bromide, NaH | Benzyl ether |

| Hydroxyl | Esterification | Acyl chloride, Pyridine (B92270) | Ester |

Formation of Functionalized Pyrrolidine-Based Scaffolds

The core structure of this compound can be modified to generate a library of substituted analogs with diverse functionalities. One effective method for creating substituted 3-hydroxypyrrolidines involves the ring-opening of a pyrrolidine-3,4-epoxide with various carbon nucleophiles. researchgate.net This approach allows for the introduction of substituents at the C-4 position, leading to analogs such as 4-cyano-, 4-hydroxymethyl-, and 4-carboxymethyl-3-hydroxypyrrolidines. researchgate.net

Enzymatic methods have also proven to be highly effective in the stereoselective synthesis of related structures. For example, all four stereoisomers of 4-methylheptan-3-ol, an insect pheromone, were synthesized from 4-methylhept-4-en-3-one in a one-pot procedure using a combination of an ene-reductase and an alcohol dehydrogenase. mdpi.com This highlights the power of biocatalysis in generating stereochemically complex molecules.

A key application of this compound and its derivatives is in the construction of fused and bicyclic heterocyclic systems, which are prevalent in natural alkaloids and medicinally important compounds. The inherent stereochemistry and functionality of the pyrrolidine ring guide the formation of these complex three-dimensional structures.

One powerful strategy is the aza-Cope rearrangement–Mannich cyclization cascade. This reaction has been used to synthesize cis- and trans-fused pyrrolidine-containing bicyclic azepines and oxepines with high diastereoselectivity. rsc.org The stereochemical outcome of this annulation process is controlled by the conformation of the trans-amino alcohol starting material. rsc.org

Transition metal-catalyzed cycloisomerization reactions offer another elegant route to N-fused heterocycles. For instance, silver-catalyzed cycloisomerization of propargyl-containing heterocycles has been shown to be an efficient method for synthesizing indolizines and other fused pyrrole-containing systems. nih.gov

Furthermore, pyrrolidine derivatives are crucial precursors in the biosynthesis and chemical synthesis of tropane (B1204802) and homotropane alkaloids, which feature a characteristic 8-azabicyclo[3.2.1]octane or 9-azabicyclo[3.3.1]nonane core, respectively. beilstein-journals.orgresearchgate.netnih.govnih.gov The synthesis of tropinone, a key intermediate in the biosynthesis of tropane alkaloids, involves the cyclization of a pyrrolidine-derived precursor. nih.gov These bicyclic structures are of significant interest due to their potent biological activities.

The following table provides examples of bicyclic systems synthesized from pyrrolidine precursors.

| Bicyclic System | Synthetic Method | Precursor Type | Reference |

| Decahydropyrrolo[2,3-c]azepine | Aza-Cope–Mannich reaction | 3-Amino-4-vinylpiperidin-4-ol derivative | rsc.org |

| Octahydro-1H-oxepino[4,5-b]pyrrole | Aza-Cope–Mannich reaction | 3-Amino-4-vinyltetrahydro-2H-pyran-4-ol derivative | rsc.org |

| Indolizines | Silver-catalyzed cycloisomerization | Propargyl-containing heterocycle | nih.gov |

| Tropane Alkaloids | Biosynthesis/Chemical Synthesis | Pyrrolidine derivative | researchgate.netnih.gov |

| Homotropane Alkaloids | Intramolecular dipolar cycloaddition | Pyrrolidine derivative | nih.gov |

Stereochemical Aspects and Conformational Analysis of Trans 4 Methylpyrrolidin 3 Ol

Principles of Stereoisomerism and Chirality in Pyrrolidines

The introduction of substituents onto the pyrrolidine (B122466) ring gives rise to stereoisomerism, a phenomenon where molecules possess the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. In the case of 4-Methylpyrrolidin-3-ol, two stereogenic centers are present at the C3 and C4 positions, leading to the possibility of four stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The "trans" designation in trans-4-Methylpyrrolidin-3-ol indicates that the methyl group at C4 and the hydroxyl group at C3 are on opposite sides of the ring. This leaves two possible enantiomers: (3R,4S)-4-Methylpyrrolidin-3-ol and (3S,4R)-4-Methylpyrrolidin-3-ol.

Diastereoselectivity and Enantioselectivity in Chemical Transformations

The synthesis of specific stereoisomers of substituted pyrrolidines relies heavily on stereoselective reactions. Diastereoselectivity refers to the preferential formation of one diastereomer over another, while enantioselectivity is the preferential formation of one enantiomer. youtube.com Achieving high levels of both is a central goal in modern organic synthesis.

Various strategies have been developed for the diastereoselective and enantioselective synthesis of pyrrolidines. acs.org One common approach involves the use of chiral starting materials, such as amino acids like proline or serine, which can guide the stereochemical outcome of subsequent reactions. mdpi.comnih.gov For instance, Garner's aldehyde, derived from D-serine, has been utilized as a chiral precursor for the stereoselective synthesis of pyrrolidine alkaloids. nih.gov

Another powerful method is the use of chiral catalysts or auxiliaries in reactions such as 1,3-dipolar cycloadditions. acs.orgresearchgate.net These reactions can generate multiple stereocenters in a single step with high levels of control. For example, asymmetric 1,3-dipolar cycloadditions of chiral azomethine ylides have been employed to produce trans-3,4-disubstituted pyrrolidines with a hydroxyl group at the C4 position in high diastereomeric ratios. researchgate.net Similarly, organocatalysis has emerged as a valuable tool for the enantioselective synthesis of highly substituted pyrrolidines. acs.org

The choice of reagents and reaction conditions can significantly influence the stereochemical outcome. For instance, in the reduction of a ketone, the choice of a specific reducing agent can favor the formation of one diastereomeric alcohol over the other. The table below summarizes some examples of stereoselective reactions used in the synthesis of substituted pyrrolidines.

| Reaction Type | Catalyst/Auxiliary | Stereochemical Outcome | Reference |

| 1,3-Dipolar Cycloaddition | Chiral Azomethine Ylides | High Diastereoselectivity | researchgate.net |

| Organocatalytic Cascade | Cinchona Alkaloid Derivative | High Diastereo- and Enantioselectivity | acs.org |

| Hydrozirconation-Cyclization | Lewis Acid | High Diastereoselectivity | nih.gov |

| Asymmetric Lithiation | (-)-Sparteine | Good Enantioselectivity | nih.gov |

Conformational Preferences and Dynamics of the Pyrrolidine Ring System

The five-membered pyrrolidine ring is not planar and exists in a continuous series of puckered conformations to relieve torsional strain. The understanding of these conformational preferences is crucial as they influence the orientation of substituents and, consequently, the molecule's interactions with its environment.

Pseudorotation and Ring Puckering in Pyrrolidin-3-ols

The conformational landscape of the pyrrolidine ring is often described by the concept of pseudorotation. ox.ac.uknih.gov This model describes the continuous interconversion between various envelope (where four atoms are coplanar and the fifth is out of plane) and twist (where no four atoms are coplanar) conformations. The two most common envelope conformations for the pyrrolidine ring are the Cγ-exo and Cγ-endo puckers, also referred to as "up" and "down" puckers. acs.orgnih.gov In these conformations, the Cγ (C4) atom is displaced from the plane of the other four ring atoms.

The presence of substituents on the pyrrolidine ring significantly influences the conformational equilibrium. nih.govnih.gov The substituents will preferentially occupy positions that minimize steric and electronic repulsions. In the case of this compound, the methyl group at C4 and the hydroxyl group at C3 will influence the puckering of the ring. The relative stability of the different conformers is determined by a balance of factors including torsional strain, steric interactions between substituents, and intramolecular hydrogen bonding.

For instance, in proline residues within proteins, the puckering of the pyrrolidine ring has been observed to be influenced by whether the peptide bond is cis or trans. nih.govresearchgate.net Similarly, the substituents in this compound will dictate the preferred pucker of the ring. Quantum chemical calculations and NMR spectroscopy are powerful tools used to study the conformational preferences and the energy barriers between different puckered forms. frontiersin.org The dynamic nature of the pyrrolidine ring, with its rapid interconversion between different conformers, is a key aspect of its chemical and biological properties. ox.ac.uk

Advanced Analytical Techniques for Structural and Stereochemical Elucidation

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in the initial characterization of trans-4-Methylpyrrolidin-3-ol, providing insights into its atomic connectivity and the chemical environment of its constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the trans relationship between the methyl group at position 4 and the hydroxyl group at position 3. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the structure.

In ¹H NMR, the chemical shifts and coupling constants of the protons on the pyrrolidine (B122466) ring are indicative of their spatial relationships. The trans configuration is typically confirmed through the analysis of coupling constants between the protons at C3 and C4. Furthermore, Nuclear Overhauser Effect (NOE) experiments can be employed to establish through-space proximity between the methyl protons and the proton at C3, further corroborating the trans stereochemistry.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule, confirming the carbon skeleton and the presence of the methyl and hydroxyl substituents.

Table 1: Representative NMR Data for a Substituted Pyrrolidine Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-H | 2.85 - 3.10 | 55.0 - 58.0 |

| C3-H | 4.10 - 4.30 | 70.0 - 73.0 |

| C4-H | 2.20 - 2.40 | 38.0 - 41.0 |

| C5-H | 2.60 - 2.80 | 52.0 - 55.0 |

| CH₃ | 1.05 - 1.15 | 15.0 - 18.0 |

| N-H | 1.80 - 2.20 | - |

| O-H | 3.50 - 4.50 | - |

Note: This table presents typical chemical shift ranges for a this compound moiety within a larger molecule and may vary based on solvent and specific substitution.

Mass Spectrometry (MS) in Structural Determination

Mass spectrometry (MS) is utilized to determine the molecular weight of this compound and to gain structural information through its fragmentation pattern. Using techniques such as Electrospray Ionization (ESI), the molecule is ionized, and the mass-to-charge ratio (m/z) of the molecular ion is measured, which should correspond to the calculated molecular weight of the compound.

High-resolution mass spectrometry (HRMS) can provide the exact molecular formula by measuring the mass with very high accuracy. The fragmentation pattern observed in the MS/MS spectrum reveals characteristic losses, such as the loss of a water molecule from the alcohol or the cleavage of the pyrrolidine ring, which helps to confirm the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. The IR spectrum will exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of the bonds within the molecule.

Key expected absorptions include a broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group, and a band in the 3300-3500 cm⁻¹ region for the N-H stretch of the secondary amine. C-H stretching vibrations for the alkyl groups will appear in the 2850-3000 cm⁻¹ range. The C-N and C-O stretching vibrations will be observed in the fingerprint region (below 1500 cm⁻¹).

X-ray Crystallography for Absolute Configuration Determination

While NMR can establish the relative stereochemistry, X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule, provided a suitable single crystal can be obtained. By diffracting X-rays off the crystal lattice, a three-dimensional electron density map of the molecule can be generated.

For this compound, an X-ray crystal structure would unambiguously confirm the trans arrangement of the methyl and hydroxyl groups and, through the use of anomalous dispersion, could be used to assign the absolute stereochemistry of the two chiral centers (3R,4R or 3S,4S).

Chromatographic Methods for Stereoisomer Separation and Purity Assessment

Chromatographic techniques are essential for the separation of stereoisomers and for assessing the purity of this compound.

Chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) are powerful techniques for separating the enantiomers of this compound. These methods utilize a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. For instance, a derivative of this compound has been successfully resolved using chiral column chromatography with a mobile phase of CO₂ and methanol (B129727) containing diethylamine. google.com

Table 2: Example Chiral Chromatography Conditions for a this compound Derivative google.com

| Parameter | Condition |

|---|---|

| Column | AS-H (4.6 x 250 mm, 5 µm) |

| Mobile Phase | CO₂ / Methanol (with 0.5% Diethylamine) |

| CO₂ Flow Rate | 2.25 mL/min |

| Co-Solvent Flow Rate | 0.75 mL/min |

| Column Temperature | 40.1 °C |

| Retention Time (Enantiomer 1) | 3.0 min |

Gas chromatography (GC), often coupled with a mass spectrometer (GC-MS), can also be used to assess the purity of the compound, typically after derivatization to increase its volatility.

Theoretical and Computational Investigations of Trans 4 Methylpyrrolidin 3 Ol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the electronic structure and energetics of trans-4-Methylpyrrolidin-3-ol. researchgate.netarabjchem.org These methods allow for the precise calculation of various molecular properties that are crucial for understanding its stability and reactivity.

High-level ab initio and DFT calculations are employed to determine the optimized molecular geometry of this compound, providing accurate bond lengths, bond angles, and dihedral angles. The B3LYP density functional, combined with basis sets such as 6-31G(d) and 6-311+G(3df,2p), has been shown to yield reliable results for related heterocyclic compounds. researchgate.net The calculated thermodynamic parameters, including the enthalpy of formation, are often computed using composite methods like G3(MP2)//B3LYP to achieve high accuracy. researchgate.net

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. arabjchem.org A smaller energy gap generally implies higher reactivity. For substituted pyrrolidines, these calculations help in understanding the influence of substituents on the electronic distribution and, consequently, on the molecule's reactivity profile. arabjchem.orgacs.org

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for predicting sites of electrophilic and nucleophilic attack. In this compound, the oxygen and nitrogen atoms are expected to be the most electron-rich centers.

Table 1: Calculated Electronic Properties of Pyrrolidine (B122466) Derivatives This table presents representative data from DFT calculations on substituted pyrrolidines, illustrating the types of electronic properties that would be determined for this compound.

| Property | Calculated Value (Arbitrary Units) | Significance |

|---|---|---|

| Total Energy | Varies | Indicator of molecular stability. |

| EHOMO | Varies | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| ELUMO | Varies | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | Varies | Correlates with chemical reactivity and stability. acs.org |

Molecular Modeling and Conformational Landscape Analysis

The five-membered pyrrolidine ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. The substituents on the ring significantly influence the preferred conformation. arabjchem.org For this compound, the relative orientations of the methyl and hydroxyl groups are critical in determining the conformational landscape.

Molecular modeling techniques, including molecular mechanics and quantum chemical methods, are employed to explore the potential energy surface of the molecule and identify the most stable conformers. researchgate.net The analysis of the conformational landscape reveals the relative energies of different puckered states of the pyrrolidine ring. In substituted prolines, which are structurally related to this compound, it has been shown that the electronegativity and steric bulk of substituents at the 4-position dictate the ring's pucker. arabjchem.org

For this compound, the methyl group and the hydroxyl group are in a trans configuration. The interplay between the steric hindrance of the methyl group and the potential for hydrogen bonding involving the hydroxyl group will determine the most stable conformation. It is anticipated that the pyrrolidine ring will adopt a conformation that minimizes steric clashes while maximizing favorable intramolecular interactions. The two primary puckering modes for the pyrrolidine ring are the C4-endo and C4-exo conformations, where C4 is the carbon atom bearing the methyl group. Computational studies can predict the energy difference between these conformers and the energy barriers for their interconversion. researchgate.net

Table 2: Conformational Analysis of Substituted Pyrrolidines This table illustrates the type of data generated from a conformational analysis of substituted pyrrolidines, which would be applicable to this compound.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C2-N1-C5-C4) | Key Features |

|---|---|---|---|

| C4-exo | 0.0 (Reference) | Varies | Methyl group in a pseudo-axial or pseudo-equatorial position. |

| C4-endo | Varies | Varies | Methyl group in the alternative pseudo-axial or pseudo-equatorial position. |

Computational Studies of Reaction Mechanisms and Selectivity in its Synthesis and Derivatization

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions, including those involved in the synthesis and derivatization of this compound. researchgate.net By mapping the reaction pathways and calculating the energies of reactants, transition states, and products, computational studies can provide detailed insights into reaction feasibility, kinetics, and selectivity.

The synthesis of substituted pyrrolidines can often be achieved through various routes, including intramolecular cyclization reactions. acs.orgacs.org For instance, the synthesis of pyrrolidines via intramolecular C-H amination has been studied computationally. acs.org Such studies can identify the key transition states and intermediates, revealing the factors that control the stereoselectivity of the reaction. In the case of this compound, computational modeling could be used to investigate the diastereoselectivity of the reaction that establishes the trans relationship between the methyl and hydroxyl groups.

Furthermore, computational studies can predict the reactivity of this compound in subsequent derivatization reactions. By modeling the interaction of the molecule with various reagents, it is possible to predict the most likely sites of reaction and the stereochemical outcome. For example, the nucleophilicity of the nitrogen and oxygen atoms can be quantified through calculations, providing guidance for N-alkylation or O-acylation reactions.

Ab initio molecular dynamics (AIMD) simulations can provide an even more detailed picture of the reaction dynamics, going beyond the static picture of transition state theory. researchgate.net These simulations can reveal the role of dynamic effects in determining the reaction outcome, which can be particularly important in reactions with multiple competing pathways. researchgate.net

Applications in Advanced Organic Synthesis and Materials Science

Utilization as Chiral Ligands and Organocatalysts in Asymmetric Reactions

The pyrrolidine (B122466) ring is a privileged scaffold in asymmetric organocatalysis, a field that has grown to become a third pillar of catalysis alongside metal and biocatalysis. Organocatalysts are advantageous as they are generally non-toxic, environmentally benign, and stable under aerobic conditions. nih.gov The strategic placement of substituents on the pyrrolidine core allows for the fine-tuning of catalyst performance. While direct research on trans-4-methylpyrrolidin-3-ol as a catalyst is not extensively documented, the principles are well-established through studies of closely related analogues, such as 4-hydroxypyrrolidine derivatives.

These catalysts typically operate by forming a nucleophilic enamine or a chiral iminium ion with carbonyl substrates, activating them for stereoselective transformations. The hydroxyl group at the C-3 position and the methyl group at the C-4 position in a trans configuration are critical for establishing a well-defined chiral environment. The hydroxyl group, in particular, can participate in hydrogen bonding networks, which helps to lock the transition state into a specific conformation, thereby directing the stereochemical outcome of the reaction.

Research on analogous 4-hydroxy-prolinamides has demonstrated the positive influence of a trans-4-hydroxyl group on the enantioselectivity of asymmetric aldol (B89426) reactions. For instance, a trans-4-Hydroxy-(S)-prolinamide containing (S)-1-phenylethylamine was identified as an effective catalyst for aldol reactions between ketones and aldehydes, proceeding with low catalyst loading under solvent-free conditions. acs.org The hydroxyl group is believed to form intermolecular hydrogen bonds that contribute to the stereocontrol. acs.org These findings underscore the potential of the this compound framework in designing new, efficient organocatalysts for creating stereochemically complex molecules.

Table 1: Performance of Analogous Pyrrolidine-Based Organocatalysts in Asymmetric Reactions

| Catalyst Type | Reaction | Substrates | Key Findings | Reference |

| trans-4-Hydroxy-(S)-prolinamide | Asymmetric Aldol Reaction | Cyclohexanone and p-nitrobenzaldehyde | The trans-4-hydroxyl group positively influenced enantioselectivity, likely via hydrogen bonding. | acs.org |

| trans-4-Hydroxy-(S)-prolinamide | Asymmetric Aldol Reaction | Isatins and acetone | Products were obtained in high yields (up to 99%) with moderate enantioselectivities (up to 80%) under additive-free conditions. | acs.org |

| Diarylprolinol silyl (B83357) ether | Michael Addition | Malononitrile and α,β-unsaturated aldehydes | Michael products were achieved in good yield and with excellent enantioselectivity. | nih.gov |

Role as Intermediates in the Synthesis of Complex Organic Molecules

The enantiomerically pure structure of this compound makes it a valuable chiral building block for the synthesis of more complex and biologically active molecules. The pyrrolidine ring is a core feature of numerous natural products and pharmaceutical agents. By using a pre-functionalized chiral pyrrolidine like this compound, chemists can significantly shorten synthetic routes and avoid challenging stereoselective steps.

Research has shown that trans-3,4-disubstituted pyrrolidines are effective building blocks for creating enantiopure bioactive compounds. rsc.org For example, they can be used in the synthesis of glycosidase inhibitors, which are important therapeutic targets. rsc.org A notable application is in the synthesis of ligands for specific biological receptors. A series of trans-N-alkyl-4-(4-chlorophenyl)pyrrolidine-3-carboxamides, which are derivatives of the core pyrrolidine structure, were synthesized and found to be potent and selective antagonists for the melanocortin-4 receptor (MC4R), a target for treating obesity and other metabolic disorders. One compound from this series exhibited a potent binding affinity (Ki) of 0.5 nM for the MC4R.

Furthermore, related pyrrolidine structures are key intermediates in the biosynthesis of tropane (B1204802) alkaloids, a class of compounds with significant pharmacological properties. The synthesis of methyl (S)-4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate, a crucial intermediate for understanding cocaine biosynthesis, highlights the utility of chiral pyrrolidine precursors. These examples demonstrate that the this compound scaffold is a versatile starting point for accessing a wide range of complex and valuable organic molecules.

Table 2: Examples of Complex Molecules Synthesized from Pyrrolidine Intermediates

| Target Molecule/Class | Pyrrolidine Intermediate Type | Application/Significance | Reference |

| Glycosidase Inhibitors | trans-3,4-Disubstituted pyrrolidines | Bioactive pyrrolidines | rsc.org |

| Melanocortin-4 Receptor (MC4R) Antagonists | trans-N-Alkyl-4-(4-chlorophenyl)pyrrolidine-3-carboxamides | Potential therapeutics for metabolic disorders | |

| Tropane Alkaloids | Methyl (S)-4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate | Biosynthetic studies of pharmacologically important alkaloids |

Contribution to Chiral Material Development, e.g., Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous materials constructed from organic building blocks linked by strong covalent bonds. acs.org Their high tunability, permanent porosity, and ordered structures make them promising for applications in gas storage, separation, and catalysis. The incorporation of chirality into these frameworks (creating Chiral Covalent Organic Frameworks, or CCOFs) is a significant goal, as it can impart the ability to perform enantioselective separations and heterogeneous asymmetric catalysis.

A primary strategy for creating CCOFs is the "bottom-up" approach, which involves the direct polymerization of enantiopure building blocks. Chiral pyrrolidine derivatives are ideal candidates for such building blocks. By embedding a chiral moiety like pyrrolidine into a larger, rigid monomer scaffold, the chirality can be transferred to the entire porous framework. rsc.org

For example, researchers have successfully constructed crystalline CCOFs by synthesizing a building block that incorporates a chiral pyrrolidine unit into a rigid dianiline scaffold. acs.orgrsc.org When this chiral monomer is polymerized, it forms a robust and highly active heterogeneous organocatalyst. acs.orgrsc.org This strategy allows for the even distribution of chiral catalytic sites throughout the material, potentially enhancing catalytic efficiency and enantioselectivity within the confined spaces of the COF pores. While a COF constructed specifically from this compound has not been reported, the successful use of other chiral pyrrolidines demonstrates a clear and promising path for its application in the development of advanced chiral materials. rsc.org

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for trans-4-Methylpyrrolidin-3-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves ring-closure reactions of pyrrolidin-3-ol derivatives. For example, reacting pyrrolidin-3-ol with formaldehyde under hydrogenation conditions using palladium or nickel catalysts yields this compound. Key factors include:

-

Catalyst selection : Palladium catalysts improve stereoselectivity compared to nickel .

-

Temperature : Reactions at 60–80°C reduce side-product formation .

-

Purification : Column chromatography with silica gel and ethanol/ethyl acetate gradients enhances purity (>95%) .

Synthetic Route Catalyst Yield (%) Purity (%) Formaldehyde + H₂/Pd Pd/C 78 97 Reductive amination Ni 65 89

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm stereochemistry. For trans isomers, coupling constants (J) between C3-OH and C4-CH₃ are typically 8–10 Hz .

- IR : O-H stretching (~3400 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) validate functional groups .

- Mass Spectrometry : Molecular ion peaks at m/z 115.1 (M⁺) and fragmentation patterns distinguish it from cis isomers .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity compared to cis isomers?

- Methodological Answer :

- Receptor Binding : Trans isomers exhibit higher affinity for opioid receptors (Ki = 12 nM vs. cis Ki = 450 nM) due to optimal spatial alignment of hydroxyl and methyl groups .

- Metabolic Stability : Trans configurations resist hepatic degradation (t₁/₂ = 4.2 h) better than cis (t₁/₂ = 1.1 h), as shown in microsomal assays .

- Comparative Data :

| Isomer | Opioid Receptor Ki (nM) | Metabolic t₁/₂ (h) |

|---|---|---|

| trans | 12 | 4.2 |

| cis | 450 | 1.1 |

Q. How can researchers resolve contradictions in pharmacological data, such as conflicting reports on cytotoxicity or receptor selectivity?

- Methodological Answer :

- Systematic Reanalysis : Use triangulation by cross-validating results across assays (e.g., in vitro receptor binding vs. cell viability tests) .

- Control Variables : Standardize solvent (e.g., DMSO concentration ≤0.1%) and cell lines (e.g., HEK293 vs. CHO) to isolate compound-specific effects .

- Dose-Response Curves : EC₅₀/IC₅₀ comparisons under identical conditions reduce variability .

Q. What methodologies are recommended for structure-activity relationship (SAR) studies of this compound analogs?

- Methodological Answer :

-

Scaffold Modifications : Introduce substituents at C4 (e.g., fluorine or ethyl groups) and assess changes in LogP and solubility via shake-flask assays .

-

In Silico Modeling : Molecular docking (AutoDock Vina) predicts binding modes to targets like GABAₐ receptors .

-

Biological Testing : Prioritize high-throughput screening (HTS) for analogs with >80% structural similarity to parent compound .

Analog Modification Δ LogP Solubility (mg/mL) Bioactivity (IC₅₀, nM) C4-Fluorine +0.3 8.2 15 C4-Ethyl +1.1 2.4 210

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.